Cas no 1446022-58-7 (Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate)

Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- WHC02258
- D75892
- 1,8-Naphthyridine-3-carboxylic acid, 6-bromo-1,4-dihydro-4-oxo-, ethyl ester
- 1,8-Naphthyridine-3-carboxylicacid,6-bromo-1,4-dihydro-4-oxo-,ethylester
- 1446022-58-7
- AKOS037651302
- CS-0097488
- CS-16432
- ethyl 6-bromo-4-oxo-1H-1,8-naphthyridine-3-carboxylate
-
- インチ: 1S/C11H9BrN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15)
- InChIKey: VVBHHKLVPZROOC-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C(=C1)C(C(C(=O)OCC)=CN2)=O
計算された属性
- 精确分子量: 295.97965g/mol
- 同位素质量: 295.97965g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 370
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 68.3
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234354-10g |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 98% | 10g |
$1925 | 2024-06-05 | |
Chemenu | CM428412-1g |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM428412-250mg |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 95%+ | 250mg |
$*** | 2023-03-30 | |
A2B Chem LLC | AY07023-100mg |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | >98% | 100mg |
$160.00 | 2024-04-20 | |
Aaron | AR01FM4B-10g |
Ethyl 6-Bromo-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate |
1446022-58-7 | 98% | 10g |
$1721.00 | 2025-02-10 | |
eNovation Chemicals LLC | Y1234354-5g |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 98% | 5g |
$1135 | 2025-02-24 | |
A2B Chem LLC | AY07023-5g |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 99% | 5g |
$860.00 | 2024-01-04 | |
eNovation Chemicals LLC | Y1234354-100mg |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 98% | 100mg |
$145 | 2025-02-28 | |
eNovation Chemicals LLC | Y1234354-100mg |
ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | 98% | 100mg |
$145 | 2024-06-05 | |
Apollo Scientific | OR510115-250mg |
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |
1446022-58-7 | >97% | 250mg |
£67.00 | 2025-02-20 |
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 関連文献
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateに関する追加情報
Research Brief on Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1446022-58-7)
Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (CAS: 1446022-58-7) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have highlighted its significance in medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This research brief consolidates the latest findings related to this compound, focusing on its synthetic utility, biological activities, and emerging applications in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a precursor for the synthesis of novel PI3K inhibitors. The researchers utilized its bromo and ester functional groups for sequential cross-coupling and amidation reactions, yielding compounds with potent anti-proliferative activity against cancer cell lines. The study emphasized the compound's role in facilitating rapid structure-activity relationship (SAR) exploration due to its synthetic accessibility and modular reactivity.
In antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quinolone antibiotics derived from this naphthyridine scaffold. The 6-bromo substituent was found to be crucial for targeting bacterial DNA gyrase, with the ethyl ester group serving as an optimal handle for further derivatization. Molecular docking studies revealed that derivatives maintained key interactions with the enzyme's active site while overcoming common resistance mechanisms.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the production efficiency of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. A 2024 Organic Process Research & Development paper detailed a scalable, three-step continuous synthesis with 78% overall yield and significantly reduced reaction times compared to batch processes. This development addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
The compound's potential in CNS drug discovery was highlighted in a 2023 ACS Chemical Neuroscience publication, where it served as the core structure for developing selective adenosine A2A receptor antagonists. Researchers modified the naphthyridine core to enhance blood-brain barrier penetration while maintaining high receptor affinity. These findings open new avenues for treating neurological disorders such as Parkinson's disease.
Ongoing research continues to explore the versatility of Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in drug discovery. Current investigations focus on its application in PROTAC (proteolysis targeting chimera) development and as a building block for covalent inhibitors. The compound's unique combination of reactivity and structural features positions it as a valuable tool for addressing emerging challenges in medicinal chemistry and pharmaceutical development.
1446022-58-7 (Ethyl 6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) Related Products
- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 1270459-93-2(1-(4-Fluoro-2-methylphenyl)butan-1-amine)
- 1804404-77-0(Methyl 3-cyano-4-hydroxy-5-(trifluoromethyl)benzoate)
- 533876-92-5(7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)
- 136577-05-4(Ac-D-Ala-D-Lactic Acid)
- 221636-18-6(5-Bromo-1-phenyl-1H-benzoimidazole)
- 1344354-06-8(2-chloro-4H,5H-naphtho1,2-d1,3thiazole)
- 1804623-93-5(2-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-6-acetonitrile)
- 70326-81-7(ethyl (2E)-3-(thiophen-2-yl)prop-2-enoate)




